molecular formula C9H15NO3 B3323382 3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)- CAS No. 1638683-55-2

3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)-

Cat. No. B3323382
CAS RN: 1638683-55-2
M. Wt: 185.22
InChI Key: XHWQDXCNSUIEBL-IEESLHIDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)-, also known as OAN, is a bicyclic compound with a unique chemical structure. This compound has been the subject of scientific research for its potential applications in various fields, including medicine and chemistry.

Mechanism of Action

The mechanism of action of 3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)- is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX enzymes, 3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)- may reduce inflammation and pain.
Biochemical and Physiological Effects:
3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)- has been shown to have anti-inflammatory and analgesic effects in animal models. 3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)- has also been shown to have chiral properties, which may make it a useful building block for the synthesis of chiral pharmaceuticals. 3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)- has been shown to have a low toxicity profile, which makes it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One advantage of 3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)- is its unique chemical structure, which makes it a useful compound for studying the mechanism of action of COX inhibitors. 3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)- also has a low toxicity profile, which makes it a safe compound for use in animal studies. One limitation of 3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)- is its complex synthesis method, which requires expertise in organic chemistry.

Future Directions

There are several future directions for research on 3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)-. One direction is the development of more efficient synthesis methods for 3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)-. Another direction is the study of the chiral properties of 3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)- for the synthesis of chiral pharmaceuticals. Additionally, further research is needed to fully understand the mechanism of action of 3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)- and its potential applications in medicine and chemistry.
Conclusion:
In conclusion, 3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)- is a unique bicyclic compound that has potential applications in medicine and chemistry. The synthesis of 3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)- requires expertise in organic chemistry, and its mechanism of action is not fully understood. 3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)- has been shown to have anti-inflammatory and analgesic effects in animal models, and it has a low toxicity profile. Future research on 3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)- should focus on the development of more efficient synthesis methods and the study of its chiral properties for the synthesis of chiral pharmaceuticals.

Scientific Research Applications

3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)- has been the subject of scientific research for its potential applications in various fields. In medicine, 3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)- has been studied for its potential as an analgesic and anti-inflammatory agent. 3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)- has also been studied for its potential as a chiral building block for the synthesis of pharmaceuticals. In chemistry, 3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)- has been studied for its potential as a chiral ligand in asymmetric catalysis.

properties

IUPAC Name

2-[(1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonan-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c11-9(12)3-6-1-7-4-13-5-8(2-6)10-7/h6-8,10H,1-5H2,(H,11,12)/t6?,7-,8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWQDXCNSUIEBL-IEESLHIDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2COCC1N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2COC[C@@H](N2)CC1CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)-
Reactant of Route 2
3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)-
Reactant of Route 3
3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)-
Reactant of Route 4
3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)-
Reactant of Route 5
3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)-
Reactant of Route 6
Reactant of Route 6
3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)-

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